

A Comparative Guide to the Analysis of Disulfoton Sulfone and Fenthion Sulfone

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Compound of Interest

Compound Name: Disulfoton sulfone

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This guide provides a comprehensive comparison of the analytical methodologies for two important organophosphate pesticide metabolites: **disulfoton sulfone** and fenthion sulfone. The information presented herein is based on published experimental data to aid in the selection and implementation of appropriate analytical strategies.

Introduction

Disulfoton and fenthion are organophosphate insecticides that undergo metabolic transformation in the environment and biological systems to form various metabolites, including their respective sulfones.^[1] **Disulfoton sulfone** and fenthion sulfone are often more stable and sometimes more toxic than the parent compounds, making their detection and quantification crucial for food safety, environmental monitoring, and toxicological studies. This guide focuses on the prevalent analytical technique for these compounds: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).^{[2][3]}

Quantitative Data Comparison

The following table summarizes the performance data for the analysis of **disulfoton sulfone** and fenthion sulfone from various studies employing UHPLC-MS/MS. It is important to note that these values are matrix-dependent and can vary based on the specific experimental conditions.

Parameter	Disulfoton Sulfone	Fenthion Sulfone	Matrix Types	Reference
Limit of Detection (LOD)	0.02 - 2.0 µg/kg	Not explicitly stated, but LOQ is 0.01 mg/kg	Pea, Asparagus, Wheat, Coffee Bean, Peanut	[3]
Limit of Quantification (LOQ)	5.0 µg/kg	0.01 mg/kg (10 µg/kg)	Pea, Asparagus, Wheat, Coffee Bean, Peanut; Brown rice, chili pepper, orange, potato, and soybean	[2][3]
Recovery	75.0% - 110.0%	83.2% - 116.2%	Pea, Asparagus, Wheat, Coffee Bean, Peanut; Brown rice, chili pepper, orange, potato, and soybean	[2][3]
Relative Standard Deviation (RSD)	0.7% - 14.9%	< 15.1%	Pea, Asparagus, Wheat, Coffee Bean, Peanut; Brown rice, chili pepper, orange, potato, and soybean	[2][3]
**Linearity (R ²) **	≥ 0.9981	> 0.99	Various agricultural products	[2][3]

Experimental Protocols

The most common approach for the analysis of **disulfoton sulfone** and fenthion sulfone in complex matrices involves sample preparation by QuEChERS (Quick, Easy, Cheap, Effective,

Rugged, and Safe), followed by analysis using UHPLC-MS/MS.[2][3]

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[4][5][6] It involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.[1]

a) Extraction:

- Weigh a homogenized sample (e.g., 5-15 g) into a 50 mL centrifuge tube.[3][7] For dry samples like grains, add a small amount of water to improve extraction efficiency.[3]
- Add a specified volume of acetonitrile (e.g., 10-15 mL).[3][7]
- Add the appropriate QuEChERS extraction salts. Common salt combinations include magnesium sulfate and sodium acetate or magnesium sulfate and sodium chloride.[3][4]
- Shake or vortex the tube vigorously for a set time (e.g., 1-10 minutes) to ensure thorough extraction of the analytes into the acetonitrile layer.[3]
- Centrifuge the sample to separate the organic layer from the solid and aqueous layers.[3]

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take an aliquot of the acetonitrile supernatant from the extraction step.
- Transfer the aliquot to a d-SPE tube containing a combination of sorbents. A common combination for many food matrices includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences.[3]
- Vortex the d-SPE tube for a short period (e.g., 30 seconds).[3]
- Centrifuge the tube to pellet the sorbents.
- The resulting supernatant is the final extract, ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

a) Liquid Chromatography:

- Column: A C18 reversed-phase column is typically used for the separation of these moderately polar compounds.[3]
- Mobile Phase: A gradient elution with a binary mobile phase system is common. This usually consists of water with a modifier (e.g., 0.1% formic acid or ammonium formate) as mobile phase A and an organic solvent like methanol or acetonitrile with a similar modifier as mobile phase B.[2][8]
- Gradient Program: The gradient starts with a high percentage of aqueous mobile phase and ramps up to a high percentage of organic mobile phase to elute the analytes.
- Injection Volume: Typically in the range of 2-20 μL . [3][9]

b) Tandem Mass Spectrometry:

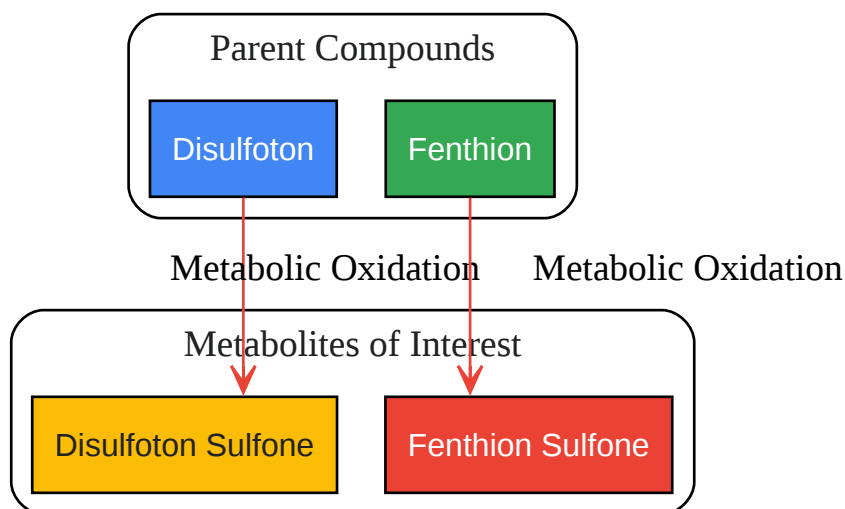
- Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for both **disulfoton sulfone** and fenthion sulfone.[2][3]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification due to its high selectivity and sensitivity.[3] This involves monitoring specific precursor ion to product ion transitions for each analyte.
- MRM Transitions:
 - **Disulfoton Sulfone**: Precursor ion $[\text{M}+\text{H}]^+$ at m/z 307.0, with product ions at m/z 96.9 and 125.1.[7]
 - **Fenthion Sulfone**: Precursor ion $[\text{M}+\text{H}]^+$ at m/z 311.0, with product ions at m/z 125.0 and 109.1.[7]

Mandatory Visualizations



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General analytical workflow for disulfoton and fenthion sulfones.



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Metabolic conversion to sulfones.

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